molecular formula C7H3BrClF4NO B12271866 4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline

4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline

Cat. No.: B12271866
M. Wt: 308.45 g/mol
InChI Key: GHTCYWILQSOZLP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine is an aromatic amine compound with the molecular formula C7H4BrClF3NO. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring, making it a highly functionalized aromatic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)benzenamine is unique due to its specific combination of halogen and trifluoromethoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

Molecular Formula

C7H3BrClF4NO

Molecular Weight

308.45 g/mol

IUPAC Name

4-bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H3BrClF4NO/c8-2-1-3(15-7(11,12)13)6(14)4(9)5(2)10/h1H,14H2

InChI Key

GHTCYWILQSOZLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Cl)N)OC(F)(F)F

Origin of Product

United States

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